![molecular formula C14H21N3 B11795076 1-Ethyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine](/img/structure/B11795076.png)
1-Ethyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with an ethyl group and a pyridine ring substituted with a methyl and vinyl group.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivatives . Industrial production methods may involve bulk custom synthesis and procurement, ensuring high purity and consistent quality .
Analyse Chemischer Reaktionen
1-Ethyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Ethyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can form hydrogen bonds and other interactions with active sites, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Ethyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine include other piperazine derivatives such as:
- 1-Ethyl-4-(4-methylpyridin-2-yl)piperazine
- 1-Ethyl-4-(5-vinylpyridin-2-yl)piperazine
- 1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine These compounds share structural similarities but differ in their substitution patterns, which can affect their chemical reactivity and biological activity. The unique combination of substituents in this compound contributes to its distinct properties and potential applications .
Eigenschaften
Molekularformel |
C14H21N3 |
---|---|
Molekulargewicht |
231.34 g/mol |
IUPAC-Name |
1-(5-ethenyl-4-methylpyridin-2-yl)-4-ethylpiperazine |
InChI |
InChI=1S/C14H21N3/c1-4-13-11-15-14(10-12(13)3)17-8-6-16(5-2)7-9-17/h4,10-11H,1,5-9H2,2-3H3 |
InChI-Schlüssel |
JXYJTHMOEAJEOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C2=NC=C(C(=C2)C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.